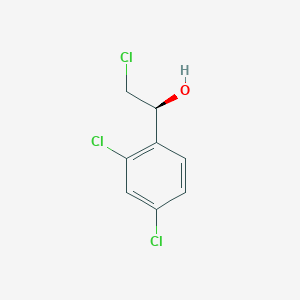

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent luliconazole.[1][2] Its specific stereochemistry is critical for its biological activity, making enantioselective synthesis a key focus for researchers and drug development professionals.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a detailed focus on asymmetric chemical reduction and biocatalytic methods. We will delve into the mechanistic underpinnings of these approaches, provide field-proven experimental protocols, and discuss the analytical techniques required for chiral purity assessment.

Introduction: The Significance of a Chiral Building Block

This compound, a chiral chlorinated alcohol, is not a naturally occurring compound but is synthesized for its crucial role in the pharmaceutical industry.[3] The "(S)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center, which is paramount for its intended biological function in the final active pharmaceutical ingredient (API).[3] The 2,4-dichlorophenyl group is a common moiety in many antifungal agents, contributing to the molecule's overall efficacy.[3]

The primary challenge in synthesizing this compound lies in achieving high enantiomeric excess (ee), ensuring that the desired (S)-enantiomer is produced in significant preference over its (R)-enantiomer counterpart. This guide will explore the two most prominent and effective strategies to achieve this: asymmetric chemical catalysis and biocatalysis.

Asymmetric Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most reliable and widely employed methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

2.1. The Causality Behind the Choice: Why CBS Reduction?

The CBS reduction is favored for several key reasons:

-

High Enantioselectivity: It consistently achieves high enantiomeric excess, often exceeding 95% ee, which is critical for pharmaceutical applications.[6][7]

-

Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the oxazaborolidine catalyst used.[7]

-

Broad Substrate Scope: The reaction is effective for a wide range of ketones, including the α-haloketone precursor to our target molecule.[5]

2.2. Mechanistic Insights

The mechanism of the CBS reduction involves a coordinated series of steps that ensure the facial selectivity of the hydride transfer.[5][6]

-

Catalyst-Borane Complex Formation: The borane (typically BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[5]

-

Ketone Coordination: The prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent (the 2,4-dichlorophenyl group) positioned away from the chiral directing group of the catalyst.

-

Hydride Transfer: The hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereodirected by the chiral scaffold of the catalyst.[5]

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[5][6]

2.3. Visualizing the CBS Reduction Pathway

Caption: The Corey-Bakshi-Shibata (CBS) reduction workflow.

2.4. Experimental Protocol: CBS Reduction

Materials:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Catalyst Addition: Cool the flask to 0-5 °C in an ice bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution to the THF.

-

Borane Addition: Slowly add the borane-THF complex to the reaction mixture while maintaining the temperature below 10 °C. Stir the mixture for 10-15 minutes.

-

Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0-5 °C to decompose the excess borane.

-

Work-up:

-

Add 1 M HCl and stir for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Biocatalytic Synthesis: A Greener Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis.[2] This approach utilizes enzymes, either as isolated proteins or within whole microbial cells, to catalyze the asymmetric reduction of the ketone precursor with high stereoselectivity.[8]

3.1. The Rationale for Biocatalysis

The adoption of biocatalytic methods is driven by several advantages:

-

Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity, leading to products with very high ee (>99%).[1]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

-

Environmental Sustainability: This "green chemistry" approach minimizes the use of hazardous organic solvents and toxic metal catalysts.[2]

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice for this transformation.[3][8] Organisms like Lactobacillus kefir and Scheffersomyces stipitis have been identified as sources of highly effective KREDs for the synthesis of this compound.[1][3][9]

3.2. The Biocatalytic Mechanism: A Cofactor-Dependent Reduction

The enzymatic reduction of a ketone is dependent on a nicotinamide cofactor, typically NADPH or NADH, which serves as the hydride donor.[10]

-

Substrate Binding: The ketone substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, binds to the active site of the ketoreductase. The specific amino acid residues in the active site orient the substrate in a precise manner.

-

Cofactor Binding: The reduced cofactor (NAD(P)H) also binds to the enzyme in close proximity to the substrate.[10]

-

Hydride Transfer: A hydride ion is transferred from the NAD(P)H cofactor to the carbonyl carbon of the ketone, while a proton is transferred from a nearby acidic amino acid residue (or a water molecule) to the carbonyl oxygen. This concerted transfer is highly stereospecific due to the chiral environment of the active site.

-

Product Release and Cofactor Regeneration: The resulting chiral alcohol and the oxidized cofactor (NAD(P)⁺) are released from the enzyme. For the reaction to be catalytic, a cofactor regeneration system is essential.[10] This is often achieved in whole-cell systems through the organism's own metabolic processes or by adding a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) in isolated enzyme systems.[1]

3.3. Visualizing the Biocatalytic Pathway

Caption: A generalized workflow for the biocatalytic reduction of a ketone.

3.4. Experimental Protocol: Whole-Cell Bioreduction

This protocol is a generalized example and would require optimization for a specific microbial strain.

Materials:

-

Recombinant E. coli expressing a suitable ketoreductase (e.g., from Lactobacillus kefiri)[1]

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)

-

Isopropanol (as a co-solvent and for cofactor regeneration)

-

NADP⁺ (catalytic amount)

-

Growth medium for E. coli (e.g., LB broth with appropriate antibiotic)

-

Inducer for protein expression (e.g., IPTG)

-

Ethyl acetate

Procedure:

-

Cell Culture and Induction:

-

Inoculate a suitable volume of growth medium with the recombinant E. coli strain.

-

Grow the culture at 37 °C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce the expression of the ketoreductase by adding the inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

-

-

Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly or after being washed with buffer.

-

Biotransformation:

-

In a reaction vessel, prepare a solution of phosphate buffer, isopropanol, and a catalytic amount of NADP⁺.[1]

-

Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Due to its low water solubility, a co-solvent like isopropanol or DMSO may be necessary.[2]

-

Initiate the reaction by adding the harvested wet cells.

-

Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with agitation.[1][2]

-

-

Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC.

-

Work-up and Extraction:

-

Once the reaction is complete, separate the cells by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude product can be further purified by crystallization or column chromatography if necessary.[1]

Comparative Analysis of Synthesis Pathways

| Feature | CBS Reduction | Biocatalysis (Whole-Cell) |

| Stereoselectivity | High (typically >95% ee)[6] | Excellent (often >99% ee)[1] |

| Reagents | Chiral catalyst, borane, organic solvents | Microbial cells, buffer, co-solvent |

| Reaction Conditions | Anhydrous, often cryogenic temperatures | Aqueous, mild temperatures (25-40 °C) |

| Environmental Impact | Higher (use of organic solvents, metal catalyst) | Lower ("Green Chemistry")[2] |

| Scalability | Well-established for industrial scale | Can be challenging, but processes are being developed[1] |

| Cost | Catalyst and borane can be expensive | Can be cost-effective, especially if the enzyme is robust |

Quality Control: Chiral Purity Analysis

Confirming the enantiomeric excess of the synthesized this compound is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[2][][12]

5.1. Chiral HPLC Methodology

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak IA, AD-H), are often effective for separating this type of chiral alcohol.[][13][14]

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (like hexanes or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the two enantiomers.[15][16]

-

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the dichlorophenyl group (e.g., 210-230 nm).[2][14]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

5.2. Sample Chiral HPLC Protocol

-

Column: Chiralpak IA-3 (250 x 4.6 mm, 5 µm)[2]

-

Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30 °C[2]

-

Detection Wavelength: 210 nm[2]

-

Sample Preparation: Dissolve the sample in ethanol at a concentration of approximately 1 mg/mL.

Conclusion

The synthesis of this compound is a well-defined process with robust solutions available to researchers and drug development professionals. The choice between a chemical approach, such as the Corey-Bakshi-Shibata reduction, and a biocatalytic route depends on factors including the desired scale of production, cost considerations, and environmental impact goals. The CBS reduction offers a reliable and high-yielding method with predictable stereocontrol. In contrast, biocatalysis presents a greener, highly selective alternative that is becoming increasingly viable for industrial applications. Regardless of the chosen pathway, rigorous analytical control, primarily through chiral HPLC, is indispensable to ensure the final product meets the stringent purity requirements for its use as a pharmaceutical intermediate.

References

-

Corey–Itsuno reduction - Wikipedia. Available from: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Corey–Itsuno reduction - Grokipedia. Available from: [Link]

-

Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available from: [Link]

-

Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ACS Publications. (2019-08-16). Available from: [Link]

- CN111073912A - Biological preparation method of this compound - Google Patents.

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. Available from: [Link]

-

(A) Bioreductions of 300 mM o-chloroacetophenone with lyophilized and... - ResearchGate. Available from: [Link]

-

Enantioselective reduction of ketones - Wikipedia. Available from: [Link]

-

Enantioselective Reduction of Ketones. Available from: [Link]

-

Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF - ResearchGate. Available from: [Link]

-

Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ACS Publications. Available from: [Link]

-

Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases | ACS Catalysis - ACS Publications. (2020-08-31). Available from: [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018-09-20). Available from: [Link]

-

Scheme.1. The reduction of acetophenone and the hydrolysis of... - ResearchGate. Available from: [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. Available from: [Link]

- CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents.

-

Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Available from: [Link]

-

This compound - ChemBK. Available from: [Link]

-

Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available from: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). Available from: [Link]

-

Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31). Available from: [Link]

-

Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. (2024-12-03). Available from: [Link]

-

Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. (2025-08-06). Available from: [Link]

-

Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC - PubMed Central. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex. Available from: [Link]

-

Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023-07-13). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN111073912A - Biological preparation method of this compound - Google Patents [patents.google.com]

- 3. Buy this compound | 126534-31-4 [smolecule.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol mechanism of action

An In-Depth Technical Guide on the Pivotal Role of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in Antifungal Drug Synthesis and the Mechanism of Action of its Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the scientific significance of this compound, a compound of critical importance not for its intrinsic pharmacological activity, but as a key chiral intermediate in the synthesis of potent azole antifungal agents. For researchers, scientists, and drug development professionals, understanding the stereoselective synthesis of this molecule and the mechanism of action of its derivatives, such as luliconazole, miconazole, and econazole, is paramount. This document provides a comprehensive overview of the enzymatic synthesis of this chiral building block and elucidates the downstream mechanism by which the final active pharmaceutical ingredients combat fungal infections.

Introduction: A Crucial Intermediate, Not an Active Agent

This compound is a chiral chlorinated alcohol that does not possess a known direct mechanism of action against biological targets. Its profound importance in the pharmaceutical landscape lies in its role as a stereospecific precursor to a class of highly effective imidazole and triazole antifungal drugs. The specific "(S)" stereochemistry of this alcohol is fundamental to the therapeutic efficacy of the final drug products, which include:

-

Luliconazole: A topical antifungal used to treat tinea pedis, tinea cruris, and tinea corporis.

-

Miconazole: A widely used antifungal for skin and vaginal yeast infections.

-

Econazole: Another topical antifungal agent for common skin mycoses.

The development of efficient and highly selective methods for the synthesis of this compound is a subject of intensive research, as it directly impacts the purity and effectiveness of these widely prescribed medications.

The Imperative of Stereochemistry in Azole Antifungals

The therapeutic activity of azole antifungals is highly dependent on their three-dimensional structure. The specific spatial arrangement of atoms, or stereochemistry, dictates how the drug molecule interacts with its biological target. For many azole antifungals, including those derived from this compound, only one enantiomer or a specific set of diastereomers exhibits the desired potent antifungal activity, while others may be less active or even contribute to off-target effects.[1][2] The (S)-configuration of the chiral alcohol intermediate is crucial for ensuring the correct stereochemistry in the final active pharmaceutical ingredient, which in turn governs its binding affinity to the target enzyme.

Stereoselective Synthesis: The Chemoenzymatic Approach

The synthesis of enantiomerically pure this compound is a key challenge. While classical chemical methods can be employed, they often suffer from low enantioselectivity, the need for expensive and toxic catalysts, and harsh reaction conditions.[3] Biocatalysis, utilizing enzymes such as ketoreductases and lipases, has emerged as a greener, more efficient, and highly selective alternative.[3][4]

Enzymatic Reduction of a Prochiral Ketone

A prevalent and highly effective method involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a ketoreductase.[5] These enzymes, often derived from microorganisms like Lactobacillus kefir, exhibit remarkable stereoselectivity, yielding the desired (S)-alcohol with high enantiomeric excess (>99% ee).[5][6]

Representative Experimental Protocol: Bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Enzyme Preparation: A recombinant E. coli strain overexpressing a ketoreductase from Lactobacillus kefir is cultivated and the cells are harvested.

-

Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone, the recombinant E. coli cells (or the isolated enzyme), a cofactor such as NADP+, and a co-solvent like isopropanol to aid in substrate solubility and cofactor regeneration.[6]

-

Biotransformation: The reaction is incubated at a controlled temperature (e.g., 35°C) with agitation. The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion of the reaction, the product, this compound, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the final product.[7]

-

Purity Analysis: The enantiomeric excess of the product is determined using chiral HPLC to confirm the high stereoselectivity of the enzymatic reduction.

Caption: Chemoenzymatic synthesis of this compound.

Mechanism of Action of Azole Antifungals Derived from the Chiral Intermediate

The antifungal agents synthesized from this compound, such as luliconazole, miconazole, and econazole, share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3]

The Target: Lanosterol 14α-Demethylase

Lanosterol 14α-demethylase is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[10] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins, analogous to cholesterol in mammalian cells.[3][10]

Inhibition and Downstream Consequences

The imidazole or triazole moiety of the antifungal drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from binding to its natural substrate.[10] This inhibition leads to a cascade of detrimental effects for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[10]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of the enzyme leads to the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[10] The incorporation of these atypical sterols into the fungal cell membrane further disrupts its normal structure and function.

-

Increased Membrane Permeability: The altered membrane composition results in increased permeability, leading to the leakage of essential intracellular components, such as ions and small molecules, and ultimately, fungal cell death.[11]

Caption: Mechanism of action of azole antifungal agents.

Conclusion

While this compound itself is not a therapeutic agent, it represents a cornerstone in the synthesis of several crucial azole antifungal drugs. Its significance is rooted in its specific stereochemistry, which is imparted to the final active molecules, enabling their potent and selective inhibition of fungal lanosterol 14α-demethylase. The shift towards highly efficient and environmentally benign chemoenzymatic synthesis of this intermediate underscores the continuous innovation in pharmaceutical manufacturing. A thorough understanding of the synthesis of this key building block and the mechanism of action of its derivatives is essential for the ongoing development of novel and improved antifungal therapies.

References

-

PubMed. (1998). On the mechanism of action of econazole, the capacitative calcium inflow blocker. [Link]

-

Taylor & Francis Online. Luliconazole – Knowledge and References. [Link]

-

PubChem. Econazole. [Link]

-

Pediatric Oncall. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

Wikipedia. Miconazole. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Luliconazole?. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Econazole Nitrate?. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Miconazole Nitrate?. [Link]

-

ASM Journals. Studies on the Mechanism of Action of Miconazole: Effect of Miconazole on Respiration and Cell Permeability of Candida albicans. [Link]

-

PathWhiz. Luliconazole Action Pathway. [Link]

-

Pediatric Oncall. Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

PubChem. Luliconazole. [Link]

-

Patsnap Synapse. (2024). What is Econazole Nitrate used for?. [Link]

-

ACS Publications. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

-

AIR Unimi. Chemoenzymatic synthesis of luliconazole mediated by lipases. [Link]

-

Quick Company. Process For The Preparation Of Luliconazole. [Link]

-

ACS Publications. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

-

NIH National Center for Biotechnology Information. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. [Link]

-

Patsnap Eureka. New synthesis method of luliconazole key chiral intermediate. [Link]

-

Patsnap Eureka. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. [Link]

-

ResearchGate. (2025). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole | Request PDF. [Link]

-

PubMed. (2021). Systematic investigation of stereochemistry, stereoselective bioactivity, and antifungal mechanism of chiral triazole fungicide metconazole. [Link]

-

ResearchGate. Studies on stereoselective separations of the "azole'' antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides. [Link]

-

PubMed. (2019). Antifungal activity, mode of action variability, and subcellular distribution of coumarin-based antifungal azoles. [Link]

Sources

- 1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic investigation of stereochemistry, stereoselective bioactivity, and antifungal mechanism of chiral triazole fungicide metconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 4. air.unimi.it [air.unimi.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Miconazole - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. journals.asm.org [journals.asm.org]

Spectroscopic Profile of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: A Technical Guide

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral haloalcohol of significant interest in the pharmaceutical industry. It serves as a key chiral intermediate in the synthesis of several antifungal agents, most notably luliconazole.[1][2] The stereochemistry at the carbinol center is crucial for the biological activity of the final active pharmaceutical ingredient.[3] Consequently, unambiguous structural elucidation and confirmation of enantiopurity are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and contextualized by its application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol Considerations:

A standard ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For chiral analysis, the addition of a chiral solvating agent or the formation of a diastereomer with a chiral derivatizing agent is necessary to resolve the signals of the two enantiomers.

Data Summary:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-6 | 6.85-6.95 | Doublet (d) | 1H |

| H-5 | 7.25-7.35 | Doublet (d) | 1H |

| H-3 | 7.50-7.60 | Doublet (d) | 1H |

| CH-OH | ~5.0-5.5 | Multiplet (m) | 1H |

| CH₂-Cl | ~3.7-4.0 | Multiplet (m) | 2H |

| OH | Variable | Broad Singlet (br s) | 1H |

Interpretation and Expertise-Driven Insights:

-

Aromatic Region: The 2,4-disubstituted phenyl ring gives rise to three distinct signals in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most upfield due to the ortho- and para-directing effects of the chlorine and the ethanol substituent. The H-3 and H-5 protons will be further downfield. The observed splitting pattern will be a series of doublets due to ortho and meta coupling.[3]

-

Chiral Center (CH-OH): The proton attached to the stereocenter is coupled to the two diastereotopic protons of the adjacent chloromethyl group, resulting in a multiplet. Its chemical shift is influenced by the electronegativity of the attached oxygen and the aromatic ring.

-

Chloromethyl Group (CH₂-Cl): The two protons of the chloromethyl group are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will appear as a multiplet due to coupling with the methine proton.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.

Workflow for Chiral Purity Analysis via NMR:

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| CH₂-Cl | ~45-50 |

| CH-OH | ~70-75 |

| Aromatic C-Cl | ~125-135 |

| Aromatic C-H | ~127-130 |

| Aromatic C-C | ~135-140 |

Interpretation:

-

The carbon of the CH₂-Cl group will be shifted downfield due to the electronegative chlorine atom.

-

The CH-OH carbon, being attached to an oxygen atom, will appear further downfield.

-

The aromatic region will show six distinct signals, two for the chlorine-substituted carbons and four for the protonated carbons and the carbon attached to the ethanol side chain. The exact shifts are influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 1450-1600 | C=C stretch (aromatic) | Medium-Strong |

| 1000-1250 | C-O stretch (alcohol) | Strong |

| 650-800 | C-Cl stretch | Strong |

Interpretation:

-

The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3200-3600 cm⁻¹ region , which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to intermolecular hydrogen bonding.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.

-

The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 650 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules like this. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

| m/z | Proposed Fragment | Relative Intensity |

| 224/226/228 | [M]⁺ (Molecular Ion) | Low |

| 175/177/179 | [M - CH₂Cl]⁺ | High |

| 147/149 | [C₇H₄Cl₂]⁺ | Medium |

| 111/113 | [C₆H₄Cl]⁺ | Medium |

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and its fragments due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₇Cl₃O), which is approximately 224 g/mol . Due to the three chlorine atoms, a characteristic isotopic cluster of peaks will be observed.[3]

-

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond adjacent to the oxygen atom. In this case, cleavage of the C-C bond between the chiral center and the chloromethyl group would lead to the loss of a •CH₂Cl radical, resulting in a highly stable, resonance-stabilized cation with an m/z of 175 (for the fragment containing two ³⁵Cl atoms). This is often the base peak in the spectrum.

-

Loss of Water: Alcohols can readily lose a molecule of water (18 amu) under EI conditions, leading to a peak at [M-18]⁺.

-

Fragmentation of the Aromatic Ring: Further fragmentation can involve the loss of chlorine atoms and cleavage of the aromatic ring, leading to smaller fragment ions.

Fragmentation Pathway Diagram:

Caption: Proposed electron ionization fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The data presented in this guide, from the detailed proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS, collectively offer a unique spectroscopic fingerprint for this important pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of this data is essential for quality control, process optimization, and regulatory compliance. Further analysis using chiral chromatography (e.g., HPLC) is typically employed to provide a quantitative measure of enantiomeric purity, complementing the qualitative information that can be obtained from NMR with chiral auxiliaries.

References

- This compound - Smolecule. (2023-08-16).

- Wang, M.-H., et al. (2005). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. Chinese Journal of Organic Chemistry, 25(6), 660-664.

- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate.

- Process for preparation of luliconazole. (n.d.). Google Patents.

- FTIR Spectra for luliconazole (LZL), Vitamin E TPGS, Physical Mixture... (n.d.). ResearchGate.

- This compound | 126524-31-4. (n.d.). ChemicalBook.

- 13692-14-3|2-Chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). BLDpharm.

- Luliconazole | 187164-19-8. (n.d.). ChemicalBook.

- Spectra of Luliconazole. (n.d.). ResearchGate.

- ¹H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry.

- 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) ¹H NMR. (n.d.). ChemicalBook.

- (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). PubChem.

- Biological preparation method of this compound. (n.d.). Google Patents.

- FTIR spectra of 2,4-DCP (a) Spectrum of 2,4-DCP in ethanol solvent (b)... (n.d.). ResearchGate.

- Spectrophotometric determination of Luliconazole in bulk and pharmaceutical dosage form. (n.d.).

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.).

- (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). PharmaCompass.com.

- Phenol, 2,4-dichloro-. (n.d.). the NIST WebBook.

- (1S)-2-chloro-1-(4-chlorophenyl)ethanol. (n.d.). SpectraBase.

- 2,4-Dichlorophenol(120-83-2) ¹H NMR spectrum. (n.d.). ChemicalBook.

- 2-(2,4-Dichlorophenyl)ethanol - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound. (n.d.). ChemBK.

- ¹H and ¹³C NMR spectrum of 4CH₂Cl. The presence of carbonyl ester... (n.d.). ResearchGate.

Sources

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS number and IUPAC name

An In-Depth Technical Guide to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Introduction

This compound is a pivotal chiral intermediate in modern pharmaceutical synthesis. Its structural complexity, featuring a stereogenic center and multiple halogen substituents, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, applications, and handling, with a focus on its critical role in the development of potent antifungal agents. For researchers and professionals in drug development, a thorough understanding of this compound is essential for innovating and optimizing the synthesis of next-generation therapeutics.

Chemical Identity and Properties

A precise understanding of the physicochemical properties of this compound is the foundation for its effective application in synthesis.

Identifiers and Structure

The identity of a chemical compound is unequivocally established by its CAS number and its systematic IUPAC name, which describes its absolute configuration.

-

IUPAC Name: (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[2][3]

-

Synonyms: (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, (S)-2,4-Dichloro-α-(chloromethyl)benzenemethanol[3][4]

The molecular structure, presented below, highlights the key features: a 2,4-dichlorophenyl ring, a hydroxyl group, and a chloromethyl group attached to a single chiral carbon, dictating the (S)-stereochemistry that is crucial for its biological applications.[2]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for process design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₃O | [1][2] |

| Molecular Weight | 225.50 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 62-66 °C | [1][5] |

| Boiling Point | 323.3 ± 37.0 °C (Predicted) | [1][6] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Solubility | Soluble in organic solvents such as isopropanol, methanol, and DMSO. | [6][7] |

Synthesis Methodologies: A Comparative Analysis

The enantioselective synthesis of this compound is the cornerstone of its utility. The choice of synthetic route is often a trade-off between cost, efficiency, scalability, and stereochemical purity. Modern approaches heavily favor biocatalysis for its superior selectivity and sustainability.

Asymmetric Chemical Reduction

Early synthetic strategies relied on chiral catalysts to reduce the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

-

Corey–Bakshi–Shibata (CBS) Reduction: This method employs a borane (BH₃) complex with a chiral oxazaborolidine catalyst.[1][6] It is known for achieving high enantiomeric excess (ee), often exceeding 98%.[1][6] However, the high cost of the catalyst and challenges in scaling up have limited its widespread industrial adoption.[1]

-

Borane Complexes with Chiral Ligands: Another approach involves using borane complexes with chiral auxiliaries like diphenylprolinol. This method can also produce the desired (S)-enantiomer with high purity and has been developed for industrial-scale production.[8]

The primary driver for these chemical methods is the predictable and high enantioselectivity. The mechanism involves the formation of a chiral complex that sterically directs the hydride transfer from the borane to one face of the ketone, yielding the (S)-alcohol preferentially.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as the preferred industrial method for producing this compound. This technique uses enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the asymmetric reduction of the ketone precursor.

Causality of Preference: The shift towards biocatalysis is driven by several key advantages:

-

Exceptional Enantioselectivity: Enzymes often provide enantiomeric excess values greater than 99.5%, which is critical for pharmaceutical intermediates.[2][6]

-

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

-

Environmental Sustainability ("Green Chemistry"): This approach avoids the use of heavy metal catalysts and harsh reagents, leading to a more environmentally friendly process.[7]

-

Cost-Effectiveness at Scale: Although the initial development of an enzymatic process can be intensive, the operational costs at an industrial scale are often lower than chemical alternatives.[6][7]

Several microorganisms have been identified as sources of effective enzymes, including Lactobacillus kefir and Scheffersomyces stipitis.[1][2][5] Through protein engineering, mutant enzymes with enhanced activity and stability have been developed, allowing for substrate loadings as high as 600 g/L with excellent conversion and selectivity.[2]

Caption: Biocatalytic reduction of the prochiral ketone to the (S)-alcohol.

Application in Pharmaceutical Synthesis: The Luliconazole Case Study

This compound is most prominently used as a key intermediate in the synthesis of Luliconazole, a potent topical antifungal agent.[2][6][7][9] The chirality of this intermediate is directly transferred to the final active pharmaceutical ingredient (API), where it is essential for the drug's efficacy.

The synthetic pathway from the chiral alcohol to Luliconazole involves two primary steps:

-

Activation of the Hydroxyl Group: The hydroxyl group of the (S)-alcohol is a poor leaving group. Therefore, it is first "activated" by converting it into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.[6][10]

-

Nucleophilic Substitution: The resulting mesylate undergoes an Sₙ2 reaction with a nucleophile. In the case of Luliconazole synthesis, this nucleophile is a pre-formed imidazole derivative, which displaces the mesylate group to form the final carbon-nitrogen bond, completing the core structure of the drug.[6][9][10]

This sequence underscores the importance of producing the (S)-alcohol with very high enantiomeric purity. Any (R)-enantiomer present in the starting material would lead to the formation of the corresponding (S)-Luliconazole, an undesired stereoisomeric impurity that must be removed.

Caption: Key steps in the synthesis of Luliconazole from the chiral alcohol intermediate.

Experimental Protocol: Enzymatic Reduction

This section provides a representative protocol for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound with >99% conversion and >99% enantiomeric excess.

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

-

Recombinant E. coli expressing a ketoreductase from Lactobacillus kefir (Biocatalyst)[6]

-

Isopropanol (Cosolvent and hydride source)

-

NADP⁺ (Cofactor)

-

Phosphate buffer (100 mM, pH 6.0)

-

Ethyl acetate (Extraction solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Drying agent)

Protocol:

-

Reaction Setup: In a 3 L reaction vessel equipped with overhead stirring and temperature control, add 700 mL of isopropanol, 300 g of the ketone substrate, and 0.1 g of NADP⁺. Add 100 mM phosphate buffer (pH 6.0) to bring the total volume to 1 L.[6]

-

Initiation: Bring the mixture to 35 °C. Add 300 g of wet recombinant E. coli cells to initiate the reaction.[6]

-

Reaction Monitoring (Self-Validation): Maintain the reaction at 35 °C with agitation. After 24 hours, take a small aliquot of the reaction mixture. Extract with an equal volume of ethyl acetate and analyze the organic layer by thin-layer chromatography (TLC) or HPLC to determine the conversion of the starting ketone. The reaction is complete when >99% of the ketone has been consumed (typically 30 hours).[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol by evaporation under reduced pressure.

-

Extraction: Add 1 L of ethyl acetate to the remaining aqueous mixture and stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate.

-

Purification: Combine the organic layers and wash with 500 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product Analysis (Validation):

-

Determine the chemical purity of the product using HPLC or GC.

-

Determine the enantiomeric excess (ee) using chiral HPLC. The product should have an ee of >99%.

-

Spectroscopic characterization (¹H NMR, ¹³C NMR) should be performed to confirm the structure.

-

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling.

-

Hazard Identification: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[11][12]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of complex, life-saving pharmaceuticals. The evolution of its synthesis from classical chemical methods to highly efficient and sustainable biocatalytic processes showcases the advancements in modern organic chemistry. For scientists in the field, a deep understanding of its properties, synthesis, and handling is paramount for the continued development of innovative and effective medicines. The methodologies described herein, particularly the robust and scalable enzymatic approaches, provide a clear pathway for the efficient and high-purity production of this vital chiral building block.

References

-

Zhang, J., et al. (2025). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of this compound Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Li, G., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development. Available at: [Link]

-

ACS Publications. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available at: [Link]

-

de Miranda, A. S., et al. (n.d.). Chemoenzymatic synthesis of luliconazole mediated by lipases. AIR Unimi. Available at: [Link]

- Google Patents. (2020). CN111073912A - Biological preparation method of this compound.

- Google Patents. (2016). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.

-

ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF. Available at: [Link]

- Google Patents. (2020). CN111875595A - Preparation method of azole antifungal drug.

-

Chemsrc. (2025). 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3. Available at: [Link]

Sources

- 1. Buy this compound | 126534-31-4 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 126534-31-4 [chemicalbook.com]

- 4. CAS 126534-31-4: this compound [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN111073912A - Biological preparation method of this compound - Google Patents [patents.google.com]

- 8. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 9. air.unimi.it [air.unimi.it]

- 10. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc [chemsrc.com]

Literature review on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

An In-Depth Technical Guide on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: A Cornerstone Chiral Intermediate in Antifungal Drug Synthesis

Introduction: The Significance of a Chiral Building Block

This compound, a chiral chlorinated alcohol, stands as a pivotal molecule in the landscape of pharmaceutical development.[1][2] Identified by its CAS number 126534-31-4, this compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of several potent antifungal agents.[1][2][3][4][5][6] Its stereochemistry, specifically the (S)-configuration at the C1 position, is fundamental to the biological activity of the final drug products, as enantiomeric purity directly influences the efficacy and interaction with target enzymes.[1][7]

The molecule's structure features a 2,4-dichlorophenyl group attached to a chlorinated ethanol backbone, conferring unique chemical properties and reactivity.[1] This guide provides a comprehensive review of its synthesis, applications, and analytical characterization, tailored for researchers and professionals in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇Cl₃O[1][8] |

| Molecular Weight | 225.5 g/mol [1][8] |

| CAS Number | 126534-31-4[2][8] |

| Appearance | White to off-white powder or crystal[2][6][9] |

| Melting Point | 62 °C[9][10] |

| Boiling Point | 323.3 ± 37.0 °C (Predicted)[9][10] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted)[9][10] |

Evolution of Synthesis: From Chemical Catalysis to Biotransformation

The efficient and stereoselective synthesis of this compound is paramount for its industrial application. Methodologies have evolved from traditional chemical catalysis to more sustainable and highly selective biocatalytic processes.[1]

Chemical Synthesis: The Precedent of Chiral Catalysis

Early synthetic strategies relied on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. A notable method is the Corey–Bakshi–Shibata (CBS) reduction.[1][4]

-

Causality of Experimental Choice: The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-dimethyl sulfide complex). The chiral environment created by the catalyst directs the hydride transfer from the borane to one face of the ketone, preferentially forming the (S)-enantiomer. This method was a significant advancement in asymmetric synthesis, capable of achieving high enantiomeric excess (ee). For instance, using a borane complex and chiral diphenylprolinol can yield the desired product with an optical purity of ≥95% and a chemical yield of 71% after crystallization.[11]

-

Limitations: Despite its effectiveness, the CBS reduction faces challenges in large-scale industrial production. The catalysts can be expensive, and the use of borane reagents requires stringent anhydrous conditions and careful handling, posing safety and cost concerns.[1]

Biocatalytic Synthesis: A Green and Efficient Alternative

Biocatalysis has emerged as a superior method for producing this compound, offering high enantioselectivity (>99% ee), mild reaction conditions, and a reduced environmental footprint.[5][12][13] The core of this approach is the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).[3][14][15]

-

Mechanism and Key Enzymes: These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to the carbonyl group of the ketone substrate.[16] The enzyme's active site is inherently chiral, which precisely orients the substrate for reduction, leading to the formation of a single enantiomer of the alcohol.

-

Expertise in Enzyme Selection: Several microorganisms are known sources of effective enzymes. Ketoreductases from Lactobacillus kefir and Scheffersomyces stipitis have been extensively studied and employed for this transformation.[1][3][14][17] Modern approaches often involve cloning the gene for a specific ketoreductase and overexpressing it in a robust host like Escherichia coli, creating a recombinant biocatalyst for enhanced efficiency and easier handling.[3][4]

Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst / Enzyme | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Chemical Reduction | Corey-Bakshi-Shibata (CBS) Catalyst[1][4] | ~70-93%[11] | ~95-99%[1][4][11] | High ee, well-established | High cost, scalability issues, hazardous reagents[1] |

| Bioreduction | Lactobacillus kefir KRED (LK08 mutant)[3][4] | >99% (conversion)[3][4] | >99%[3][4] | High selectivity, mild conditions, eco-friendly[5][12] | Requires process optimization for industrial scale |

| Bioreduction | Scheffersomyces stipitis KRED (SsCR)[17] | ~88%[17] | >99.9%[17] | Excellent ee, can be used in lyophilized cells[17] | Substrate inhibition can occur at high concentrations |

Detailed Protocol: Enzymatic Synthesis on a Preparative Scale

This protocol is a representative example of a chemoenzymatic process for synthesizing this compound, adapted from published literature.[3][4]

Objective: To produce this compound with high conversion and enantiomeric purity using a recombinant E. coli expressing a ketoreductase.

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

-

Recombinant E. coli wet cells expressing ketoreductase (e.g., LK08 from L. kefir)

-

Isopropanol (Cosubstrate for cofactor regeneration and cosolvent)

-

NADP⁺ (Cofactor)

-

Phosphate buffer (100 mM, pH 6.0)

-

Ethyl acetate (Extraction solvent)

-

Heptane (Crystallization solvent)

-

3 L reaction vessel with overhead stirring and temperature control

Procedure:

-

Reaction Setup: In the 3 L reaction vessel, combine 700 mL of isopropanol, 300 g of the ketone substrate (2), and 0.1 g of NADP⁺.[4]

-

Buffering: Add 100 mM phosphate buffer (pH 6.0) to bring the total volume to 1 L.[4]

-

Biocatalyst Addition: Add 300 g of the wet recombinant E. coli cells to the reaction mixture.[4]

-

Reaction Conditions: Maintain the reaction at 35 °C with overhead stirring for approximately 30 hours.[4] The reaction progress should be monitored by HPLC to confirm the complete conversion of the ketone.

-

Work-up: Once the reaction is complete (>99% conversion), remove the isopropanol by evaporation under reduced pressure.[4]

-

Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Crystallization: Crystallize the crude product from heptane to yield the final pure this compound (3) with a chemical purity of >99% and an ee of >99%.[4]

Application in the Synthesis of Azole Antifungal Drugs

The primary and most significant application of this compound is as a key intermediate in the synthesis of several azole antifungal drugs.[1][18] Its specific chirality is transferred to the final API, which is critical for its therapeutic effect.

Luliconazole Synthesis

This compound is the direct precursor for the novel antifungal drug luliconazole.[2][3][5][14]

-

Step 1: Mesylation: The chiral alcohol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group, forming (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.[4][19]

-

Step 2: Nucleophilic Substitution: The resulting mesylate is then reacted with a nucleophile, prepared from 1-(cyanomethyl)imidazole and carbon disulfide, in an alkaline medium to form the luliconazole molecule.[4][19] This step proceeds with an inversion of configuration, ultimately leading to the desired stereochemistry in the final product.

Caption: Key steps in the synthesis of Luliconazole from the chiral alcohol.

Miconazole and Econazole Synthesis

This chiral alcohol is also a building block for the asymmetric synthesis of other important imidazole antifungals like miconazole and econazole.[9][10][20][21] While some studies indicate the (R)-enantiomers of these drugs are more biologically active, the synthesis and availability of the (S)-enantiomer are crucial for stereochemical studies and developing enantiomerically pure drugs.[22] The synthetic route typically involves the reaction of the chiral alcohol with imidazole to form an intermediate, which is then further functionalized.[23][24][25][26]

Analytical Characterization and Quality Control

Ensuring the chemical and optical purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides structural confirmation. Key signals include distinct doublets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring and signals in the aliphatic region for the protons of the chlorinated ethanol moiety.[1]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands are observed for the hydroxyl (-OH) group, the aromatic ring (C=C), and the carbon-chlorine (C-Cl) bonds.[1]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z 225.5, corresponding to its molecular formula.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical method for this compound, as it is used to determine the enantiomeric excess (ee).

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate the (S) and (R) enantiomers and determine the optical purity of the synthesized product.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK IA-3)

Conditions (Example):

-

Column: CHIRALPAK IA-3 (250 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[5]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30 °C[5]

-

Detection Wavelength: 210 nm[5]

-

Sample Preparation: Dissolve the sample in ethanol to a concentration of 10 mg/mL.[5]

-

Injection Volume: 2 µL[5]

Self-Validation: The method is validated by running a sample of the racemic mixture to confirm baseline separation of the two enantiomeric peaks. The retention times are then used to identify and quantify the (S)-enantiomer in the synthesized samples, allowing for the calculation of enantiomeric excess.

Conclusion and Future Outlook

This compound is a quintessential example of a chiral intermediate whose value is defined by its stereochemical purity. The evolution of its synthesis from traditional chemical methods to highly efficient biocatalytic processes underscores the broader trend in pharmaceutical manufacturing towards greener, more sustainable, and cost-effective production routes.[5] Ongoing research in enzyme engineering, including computer-aided mutagenesis, continues to enhance the activity and stability of the ketoreductases used in its synthesis, promising even higher space-time yields and process efficiency.[14][27] As the demand for effective and safe antifungal therapies grows, the importance of high-purity this compound as a key building block is set to continue, driving further innovation in its synthesis and application.[2]

References

- This compound - Smolecule. (2023-08-16).

-

Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ACS Publications. (2019-08-16). Available from: [Link]

-

Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of this compound Using Computer-Aided Combinational Mutagenesis | Journal of Agricultural and Food Chemistry - ACS Publications. (2025-08-26). Available from: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. Available from: [Link]

-

Chiral alcohols: Significance and symbolism. (2025-03-05). Available from: [Link]

- Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ACS Publications. (2019-08-16).

-

Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF - ResearchGate. Available from: [Link]

-

(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (2025-10-16). Available from: [Link]

-

Examples of drugs derivatives from chiral secondary alcohols. - ResearchGate. Available from: [Link]

- CN111073912A - Biological preparation method of this compound - Google Patents.

- CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents.

-

This compound - ChemBK. Available from: [Link]

-

2-Chloro-1-(2,4-dichlorophenyl)ethanol - MySkinRecipes. Available from: [Link]

-

Exploring (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethan-1-ol: Properties and Applications. Available from: [Link]

-

Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available from: [Link]

-

[Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed. Available from: [Link]

-

(PDF) A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES - ResearchGate. (2025-08-06). Available from: [Link]

-

(1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol - PharmaCompass.com. Available from: [Link]

- Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of this compound Using Computer-Aided Combinational Mutagenesis | Journal of Agricultural and Food Chemistry - ACS Publications. (2025-08-26).

-

Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - SciELO México. Available from: [Link]

- CN111875595A - Preparation method of azole antifungal drug - Google Patents.

-

Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. Available from: [Link]

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.

-

An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments - PMC - NIH. (2015-06-02). Available from: [Link]

-

Activity of Contemporary Antifungal Agents, Including the Novel Echinocandin Anidulafungin, Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2006 to 2007) - PubMed Central. Available from: [Link]

-

(PDF) 32 Enantioselective Biocatalytic Reduction of Ketones for the Synthesis of Optically Active Alcohols - ResearchGate. (2016-05-25). Available from: [Link]

-

This compound Chemical Properties. Available from: [Link]

Sources

- 1. Buy this compound | 126534-31-4 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111073912A - Biological preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 7. benchchem.com [benchchem.com]

- 8. (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound CAS#: 126534-31-4 [amp.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2-Chloro-1-(2,4-dichlorophenyl)ethanol [myskinrecipes.com]

- 19. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]

- 20. This compound | 126534-31-4 [chemicalbook.com]

- 21. This compound CAS#: 126534-31-4 [m.chemicalbook.com]

- 22. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]

- 25. researchgate.net [researchgate.net]

- 26. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

Biological activity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

An In-depth Technical Guide to the Biological Significance and Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Executive Summary

This compound is a chiral alcohol that, while not possessing a direct therapeutic mechanism of action itself, serves as a cornerstone intermediate in the synthesis of potent antifungal agents.[1] Its biological significance is intrinsically linked to its role as a key chiral building block, particularly for the imidazole antifungal drug, Luliconazole.[2][3] The precise (S)-stereochemistry of this intermediate is paramount, as it dictates the final stereoconfiguration and, consequently, the therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the compound's role in medicinal chemistry, delves into the evolution of its synthesis from traditional chemical methods to advanced biocatalytic processes, and elucidates the biological activity of the antifungal agents derived from it.

Introduction: A Biologically Crucial Intermediate

This compound is a synthetic, chiral chlorinated alcohol characterized by a dichlorophenyl group and a hydroxyl group on a stereogenic center.[1] Its molecular structure, specifically the (S)-enantiomer, is a critical precursor in the multi-step synthesis of Luliconazole, a topical antifungal used to treat dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis.[1][2][4]

The principle of stereochemistry is fundamental to pharmacology. For many drugs, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The synthesis of Luliconazole is a prime example of this principle, where producing the correct enantiomer is not just a matter of purity, but a prerequisite for biological activity. Therefore, the production of this compound with high chiral purity is the pivotal step in the entire Luliconazole manufacturing chain.[5]

The Synthetic Imperative: Achieving Enantiopurity

The synthesis of this compound has evolved from classic asymmetric chemical reductions to highly efficient and environmentally benign biocatalytic methods. The primary goal of any synthetic route is to achieve the highest possible enantiomeric excess (ee), which is a measure of the purity of the desired (S)-enantiomer over the (R)-enantiomer.

Chemical Synthesis: The CBS Reduction

Early and well-established methods for the asymmetric synthesis of this chiral alcohol relied on chemical reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The Corey–Bakshi–Shibata (CBS) reduction has been a notable approach.[1]

Causality Behind the Method: The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent (like BH₃). The chiral catalyst forms a complex with the borane, creating a sterically hindered environment around the reducing agent. When the ketone approaches this complex, it is forced to orient itself in a specific way to minimize steric clash, leading to the preferential addition of a hydride to one face of the carbonyl group. This controlled delivery of the hydride results in the formation of one enantiomer of the alcohol in excess. While effective, achieving ee values around 98%, this method is often hampered by the high cost of the catalyst and challenges in scaling up for industrial production.[1][5]

Biocatalytic Synthesis: A Paradigm of Efficiency and Sustainability